3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
Description
Properties
CAS No. |
64909-33-7 |
|---|---|
Molecular Formula |
C8H9BClF4N3 |
Molecular Weight |
269.44 g/mol |
IUPAC Name |
3-chloro-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
IDACRSRWLVEBGV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(dimethylamino)aniline. The process includes the following steps:
Diazotization: The aromatic amine (3-chloro-4-(dimethylamino)aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF4), forming this compound.
Chemical Reactions Analysis
Dediazoniation Mechanisms and Solvolysis
The dimethylamino group (-NMe₂) strongly activates the aromatic ring, while the chloro substituent (-Cl) deactivates it. This duality impacts reaction pathways:
-
Heterolytic decomposition dominates in low-nucleophilicity solvents (e.g., trifluoroethanol, hexafluoroisopropanol), favoring aryl cation intermediates .
-
Homolytic pathways are suppressed due to the stabilizing effect of -NMe₂ on the diazonium ion .
Kinetic data for substituted benzenediazonium salts in trifluoroethanol :
| Substituent | Rate Constant (s⁻¹, 25°C) | Activation Δ‡H (kJ/mol) |
|---|---|---|
| -NMe₂ (para) | 1.2 × 10⁻⁴ | 85 ± 2 |
| -Cl (meta) | 3.8 × 10⁻⁵ | 92 ± 3 |
| -NO₂ (para) | 5.6 × 10⁻⁶ | 105 ± 4 |
The electron-donating -NMe₂ accelerates decomposition compared to -Cl or -NO₂ analogs.
Balz–Schiemann Fluorination
Pyrolysis in nonpolar solvents (e.g., chlorobenzene, hexane) at 60–90°C yields aryl fluorides via fluorine transfer from BF₄⁻ :
Key observations for substituted derivatives :
-
Electron-withdrawing groups (e.g., -Cl) reduce fluorination yields by destabilizing the transition state.
-
Electron-donating groups (e.g., -NMe₂) mitigate this effect, with predicted yields of 40–60% for 3-Cl-4-NMe₂ derivatives.
Sandmeyer-Type Trifluoromethylthiolation
Reaction with trifluoromethyltrimethylsilane (Me₃SiCF₃) produces trifluoromethylthioethers :
Yield trends for para-substituted analogs :
| Substituent (para) | Yield (%) |
|---|---|
| -OCH₃ | 82 |
| -CH₃ | 98 |
| -Cl | 77 |
The meta-Cl substituent in 3-Cl-4-NMe₂ may slightly reduce yields (estimated ~70%) due to steric hindrance.
Anionarylation with Dienes
Under redox conditions, the diazonium salt reacts with dienes (e.g., isoprene) to form 1,4-addition products :
Regioselectivity : Aryl groups preferentially add to the terminal position of conjugated dienes. For 3-Cl-4-NMe₂ derivatives, yields of 32–47% are expected, comparable to other electron-rich arenediazonium salts .
Reductive Decomposition
In ethanol, the diazonium salt undergoes reduction to form 3-chloro-4-dimethylaminobenzene :
Mechanistic note : The -NMe₂ group stabilizes the intermediate aryl radical, reducing competing side reactions (e.g., dimerization).
Comparative Reactivity Table
| Reaction Type | Key Product | Yield Estimate | Dominant Mechanism |
|---|---|---|---|
| Balz–Schiemann | 3-Cl-4-NMe₂-fluorobenzene | 40–60% | Heterolytic |
| Trifluoromethylthiolation | ArSCF₃ | ~70% | Radical |
| Diene Anionarylation | 1,4-Adduct | 32–47% | Radical-cation coupling |
| Ethanol Reduction | 3-Cl-4-NMe₂-benzene | >90% | Reductive homolysis |
Stability and Handling
Scientific Research Applications
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Dye Manufacturing: The compound is employed in the production of azo dyes, which are widely used in the textile industry.
Bioconjugation: The diazonium group can react with biomolecules, such as proteins and nucleic acids, for labeling and modification purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. This reactivity is due to the excellent leaving group properties of nitrogen gas (N2), which is released during the reaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
4-(Dimethylamino)benzenediazonium Tetrafluoroborate (CAS 24564-52-1)
- Structure : Lacks the chlorine substituent at the 3-position.
- Reactivity : The absence of the electron-withdrawing Cl group results in higher stability but reduced electrophilicity compared to the chlorinated analog. This compound is frequently used in dye synthesis and photochemical applications .
- Synthetic Utility : Demonstrated in the preparation of trifluoromethylated aromatics via radical pathways, achieving 95% yield in optimized conditions .
3-Chloro-4-(morpholino)benzenediazonium Tetrafluoroborate (CAS 68239-21-4)
- Structure: Replaces the dimethylamino group with a morpholino moiety (a six-membered ring containing oxygen and nitrogen).
- Reactivity: The morpholino group, being less electron-donating than dimethylamino, reduces the compound’s stability, leading to faster decomposition under mild conditions. This property is exploited in rapid coupling reactions .
- Safety : Classified under GHS as a Category 1G explosive, requiring stringent handling protocols .
3-Methyl-4-(pyrrolidin-1-yl)benzenediazonium Tetrafluoroborate
- Structure : Features a methyl group (electron-donating) at the 3-position and a pyrrolidine ring (moderately electron-donating) at the 4-position.
- Reactivity: The methyl group enhances solubility in non-polar solvents, while the pyrrolidine substituent facilitates nucleophilic aromatic substitutions (SNAr) in aqueous media .
Counterion Variants
3-Chloro-4-(dimethylamino)benzenediazonium Hexafluorophosphate (CAS 68400-43-1)
- Counterion : Hexafluorophosphate (PF₆⁻) instead of BF₄⁻.
- Properties : Higher molecular weight (327.59 g/mol vs. ~234.99 g/mol for BF₄⁻ analogs) and improved thermal stability due to weaker ion pairing. This enhances its suitability for high-temperature reactions .
- Applications : Preferred in electrochemical grafting due to reduced sensitivity to moisture .
2,5-Diethoxy-4-morpholinobenzenediazonium Tetrafluoroborate (CAS 68400-46-4)
Reactivity and Mechanism
- Electron-Donating vs. Withdrawing Groups: Chlorine (electron-withdrawing) increases the electrophilicity of the diazonium group, accelerating SN2Ar reactions but reducing thermal stability . Dimethylamino and morpholino groups (electron-donating) stabilize the diazonium ion via resonance, enabling controlled decomposition in coupling reactions .
- Reaction Pathways :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion |
|---|---|---|---|---|---|
| 3-Chloro-4-(dimethylamino)benzenediazonium BF₄⁻ | 68239-27-0 | C₈H₉ClBF₄N₃ | 234.99 | Cl, -N(CH₃)₂ | BF₄⁻ |
| 4-(Dimethylamino)benzenediazonium BF₄⁻ | 24564-52-1 | C₈H₁₀BF₄N₃ | 234.99 | -N(CH₃)₂ | BF₄⁻ |
| 3-Chloro-4-(morpholino)benzenediazonium BF₄⁻ | 68239-21-4 | C₁₀H₁₁ClBF₄N₃O | 318.47 | Cl, morpholino | BF₄⁻ |
| 3-Chloro-4-(dimethylamino)benzenediazonium PF₆⁻ | 68400-43-1 | C₈H₉ClF₆N₃P | 327.59 | Cl, -N(CH₃)₂ | PF₆⁻ |
Biological Activity
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields, including organic chemistry and medicinal research. Its unique structure, characterized by a diazonium group, allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic applications. This article focuses on the biological activity of this compound, highlighting its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H13ClF4N3B, with a molar mass of approximately 297.49 g/mol. The compound is notable for its stability under certain conditions and reactivity under others, particularly in electrophilic aromatic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClF4N3B |
| Molar Mass | 297.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22276-63-7 |
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in enzyme activity and receptor function, potentially resulting in various biological effects.
Antimicrobial Activity
Research has indicated that diazonium salts can exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can disrupt bacterial cell membranes and inhibit growth. For instance, a study demonstrated that related compounds showed significant activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicated that at certain concentrations, the compound exhibited cytotoxic effects, which may be attributed to its ability to induce oxidative stress or interfere with cellular signaling pathways.
Case Studies
- Case Study on Antibacterial Activity : A study published in Molecules explored the antibacterial efficacy of various diazonium salts against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The findings revealed significant cell death at higher concentrations, suggesting its potential use in targeted cancer therapies .
Research Findings
Recent research has expanded the understanding of the biological implications of diazonium compounds:
- Electrophilic Reactivity : The electrophilic nature of diazonium salts allows them to participate in substitution reactions with nucleophiles present in biological systems, leading to modified biomolecules.
- Potential Therapeutic Applications : Due to their reactivity, these compounds are being explored as precursors for drug development, particularly in synthesizing novel therapeutic agents that target specific biological pathways.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant activity against S. aureus and E. coli |
| Cytotoxicity | Induced cell death in cancer cell lines |
| Electrophilic Reactivity | Modified biomolecules through nucleophilic substitution |
Q & A
Q. What are the standard synthetic protocols for preparing 3-chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate?
The synthesis typically involves diazotization of the corresponding aniline derivative. A general method includes:
Dissolving 3-chloro-4-(dimethylamino)aniline in cold aqueous HCl or HBF₄.
Adding sodium nitrite (NaNO₂) under 0–5°C to form the diazonium salt.
Precipitating the product by adding sodium tetrafluoroborate (NaBF₄).
Filtering and washing with cold solvents (e.g., ethanol or ether) to isolate the tetrafluoroborate salt .
Critical Note : Moisture and elevated temperatures must be avoided to prevent decomposition .
Q. How should this diazonium salt be stored to ensure stability?
Store in airtight, light-resistant containers at 2–8°C in a desiccator. The compound is hygroscopic and decomposes upon contact with moisture, strong bases, or oxidizing agents. Pre-drying solvents and inert atmospheres (e.g., nitrogen) are recommended during handling .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7–8 ppm), dimethylamino group (δ ~2.8–3.2 ppm), and chloro substituent.
- IR : Stretching vibrations for N≡N⁺ (2100–2250 cm⁻¹) and BF₄⁻ (1050–1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₈H₁₀BClF₄N₃⁺, calculated ~291.5 g/mol).
Cross-validation with elemental analysis (C, H, N, Cl, B) is essential .
Advanced Research Questions
Q. How do electron-donating (e.g., dimethylamino) and electron-withdrawing (e.g., chloro) substituents influence the reactivity of this diazonium salt in coupling reactions?
The dimethylamino group (-N(CH₃)₂) is a strong electron donor, activating the aromatic ring toward electrophilic substitution. However, the chloro substituent (-Cl) deactivates the ring, creating regioselective coupling sites.
- Mechanistic Insight : In aqueous conditions, the diazonium ion undergoes SN2Ar (bimolecular nucleophilic aromatic substitution) rather than SN1 due to the stabilizing effect of tetrafluoroborate counterions. The dimethylamino group directs coupling to the para position relative to itself, while the chloro group limits reactivity at its ortho position .
- Experimental Optimization : Adjust pH (e.g., buffered acidic conditions) and temperature (0–25°C) to balance stability and reactivity .
Q. How can contradictory data on coupling yields with different nucleophiles be resolved?
Discrepancies often arise from competing reaction pathways:
- Nucleophile Strength : Strong nucleophiles (e.g., amines) favor SN2Ar, while weaker ones (e.g., thiols) may require catalysts.
- Steric Effects : Bulky nucleophiles exhibit lower yields due to hindered access to the diazonium electrophilic center.
- Case Study : Piperidine coupling with aryl diazonium salts achieves >85% yield in water, but less polar solvents (e.g., THF) reduce efficiency. Validate via kinetic studies and DFT calculations to identify rate-limiting steps .
Q. What strategies mitigate hazards during large-scale syntheses?
- Scale-Up Protocol : Use dropwise addition of NaNO₂ to control exothermic diazotization.
- Safety Measures : Conduct reactions in fume hoods with blast shields. Quench excess diazonium salts with urea or sulfamic acid to prevent explosive decomposition .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
Q. How does the tetrafluoroborate counterion compare to other anions (e.g., chloride) in stabilizing the diazonium ion?
Tetrafluoroborate (BF₄⁻) provides superior stability due to:
Q. Methodological Recommendations
- Reaction Monitoring : Use TLC (silica gel, hexane/ethyl acetate) or in situ IR to track diazonium salt consumption .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted aniline or sodium salts .
- Contradiction Resolution : Compare substituent effects across analogs (e.g., 4-nitro vs. 4-dimethylamino derivatives) to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
